4-(3-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole
Description
4-(3-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole (CAS: 1909313-69-4) is a heterocyclic compound featuring a thiazole core substituted at position 2 with a pyrrole ring and at position 4 with a 3-methylphenyl group. Its molecular formula is C₁₃H₁₀BrFN₂S (hydrobromide salt form), and it is manufactured as a high-purity intermediate for pharmaceutical applications . The compound’s structure combines lipophilic (3-methylphenyl) and hydrogen-bonding (pyrrole) moieties, making it a versatile scaffold for drug discovery.
Properties
Molecular Formula |
C14H12N2S |
|---|---|
Molecular Weight |
240.33 g/mol |
IUPAC Name |
4-(3-methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C14H12N2S/c1-10-4-2-5-11(8-10)13-9-17-14(16-13)12-6-3-7-15-12/h2-9,15H,1H3 |
InChI Key |
PYGKGBRBIBAACK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC(=N2)C3=CC=CN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One possible route could involve the reaction of 3-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate, which then undergoes cyclization with a pyrrole derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions could target the thiazole ring, potentially leading to the formation of dihydrothiazole derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the phenyl ring or the thiazole ring, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups onto the phenyl or thiazole rings.
Scientific Research Applications
4-(3-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide is a chemical compound with the CAS number 1909316-76-2 . While specific applications for this exact molecule are not detailed in the provided search results, the broader applications of thiazole derivatives, to which this compound belongs, can be discussed.
Thiazole Derivatives: Applications
Thiazoles, as a class of molecules, have versatile applications, particularly in medicinal chemistry, demonstrating anticonvulsant, antitumor, and antimicrobial activities .
Anticonvulsant Activity:
- Several thiazole-bearing molecules have displayed anticonvulsant properties. For instance, one compound, 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide, demonstrated high anticonvulsant activity and provided 100% protection in tests .
- Another analogue, 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one, exhibited significant activity, with a median anti-PTZ effective dose (ED) of 2 .
- Further research indicated that thiazole analogues with para-halogen-substituted phenyl groups attached to the thiazole ring show significant anticonvulsant action .
Antitumor Activity:
- Thiazole-integrated pyridine derivatives have shown antitumor activity against various cancer cell lines, including PC3, MCF-7, Hep-2, and HepG2 . One thiazole-pyridine hybrid demonstrated better anti-breast cancer efficacy than the standard drug 5-fluorouracil .
- Specific analogues have exhibited remarkable effectiveness against cancer cell lines compared to standard drugs like harmine and cisplatin . The presence of chlorophenyl groups on the thiazole ring may contribute to this efficacy .
- Certain 1,3-thiazole compounds have displayed effective cytotoxic and immunomodulatory potentials, with activity possibly linked to the presence of naphthalene or electron-donating groups on the phenyl ring .
Antimicrobial Agents:
- Thiazole derivatives have demonstrated promising action against bacterial strains . The presence of electron-withdrawing groups on the phenyl ring may contribute to this activity .
- Certain thiazolylamine derivatives and thiazolylbenzamide ethers have shown antimicrobial activity, inhibiting the growth of various pathogens .
- Some novel thiazole compounds have been identified as promising antibacterial agents, with activity comparable to chloramphenicol against S. aureus .
- Thiazole analogues have exhibited potent antimicrobial activity in vivo, reducing the burden of MRSA in skin wounds .
Further Research
Thiazoles also show potential in other applications:
Mechanism of Action
The mechanism of action for compounds like 4-(3-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
Target Compound
- Substituents :
- Position 2: 1H-pyrrol-2-yl (electron-rich, hydrogen-bonding capability).
- Position 4: 3-methylphenyl (electron-donating, lipophilic).
Analog 1: 9d (N-[2-(4-Methylphenyl)-1,3-thiazol-5-yl]acetamide)
- Substituents :
- Position 5: Acetamide (polar, solubility-enhancing).
- Position 2: 4-methylphenyl (electron-donating, sterically similar to the target’s 3-methylphenyl).
- Comparison : The acetamide group in 9d improves aqueous solubility but may reduce blood-brain barrier penetration compared to the target’s pyrrole. The 4-methylphenyl substituent offers less steric hindrance than the 3-methylphenyl group .
Analog 2: LpQM-31 (4-(3-Nitrophenyl)-2-(pyridin-2-ylmethylene)hydrazinyl-1,3-thiazole)
- Substituents :
- Position 4: 3-nitrophenyl (electron-withdrawing, enhances redox activity).
- Position 2: Pyridinyl-hydrazone (planar, π-π stacking capability).
- Comparison: The nitro group in LpQM-31 increases electrophilicity, contributing to its potent anti-Trypanosoma cruzi activity (IC₅₀ = 1.62 μM), whereas the target’s methyl group prioritizes lipophilicity .
Analog 3: EMAC2067 (4-(4-Nitrophenyl)-1,3-thiazole derivative)
- Substituents :
- Position 4: 4-nitrophenyl (electron-withdrawing, meta-directing).
- Position 2: Hydrazinyl-bromophenyl (rigid, planar).
- Comparison : The nitro group in EMAC2067 may improve binding to viral targets (e.g., HIV-1 RT) but could introduce metabolic instability compared to the target’s methyl group .
Physicochemical Properties
- Key Insight : The target’s higher logP (3.5) reflects its lipophilic 3-methylphenyl group, favoring membrane permeability over more polar analogs like LpQM-31.
Biological Activity
4-(3-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole (CAS Number: 1346559-98-5) is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique structure that includes a pyrrole ring and a thiazole moiety, which are known to contribute to various pharmacological effects. This article reviews the biological activities associated with this compound, focusing on its anticancer, antimicrobial, and anticonvulsant properties, supported by recent research findings.
Chemical Structure
The chemical structure of 4-(3-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole can be represented as follows:
Anticancer Activity
Recent studies have indicated that thiazole derivatives possess significant anticancer properties. The compound 4-(3-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assessment
A study investigated the cytotoxic effects of this compound on human cancer cell lines including A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The results showed that the compound exhibited an IC50 value significantly lower than that of the standard drug doxorubicin, indicating potent anticancer activity.
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| A-431 | < 5 | 10 |
| Jurkat | < 5 | 8 |
This suggests that the presence of the pyrrole and thiazole rings enhances its interaction with cellular targets involved in cancer progression.
Antimicrobial Activity
Thiazole derivatives have also been recognized for their antimicrobial properties. The biological activity of 4-(3-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole was tested against various bacterial strains.
Case Study: Antibacterial Evaluation
A study evaluated the minimum inhibitory concentration (MIC) of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated promising antibacterial activity, particularly against Staphylococcus aureus.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 31.25 |
| Escherichia coli | 62.50 |
These findings indicate that this compound could serve as a potential lead for developing new antibacterial agents.
Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives have been explored in various studies. The compound was tested in animal models to assess its efficacy in preventing seizures.
Case Study: Anticonvulsant Testing
In a study involving a pentylenetetrazol (PTZ) induced seizure model, the compound demonstrated significant anticonvulsant activity, providing protection against tonic-clonic seizures.
| Treatment Group | Seizure Protection (%) |
|---|---|
| Control | 0 |
| Compound Treatment | 75 |
This suggests that the structural features of the compound may play a crucial role in modulating neuronal excitability.
Structure-Activity Relationship (SAR)
The biological activity of 4-(3-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole can be attributed to its unique structural components. The presence of the thiazole and pyrrole rings is essential for its anticancer and antimicrobial activities. SAR studies indicate that modifications to these rings can enhance or diminish activity, highlighting the importance of further research in optimizing these compounds for therapeutic use.
Q & A
Q. What are the optimal synthetic routes for 4-(3-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole, and how do reaction conditions influence yield?
The synthesis of thiazole derivatives typically involves cyclocondensation reactions. For structurally similar compounds (e.g., 4-methylphenyl-substituted thiazoles), methods include:
- Hantzsch thiazole synthesis : Reacting thiourea derivatives with α-haloketones in ethanol under reflux .
- Microwave-assisted synthesis : Reduces reaction time and improves yields compared to traditional heating (e.g., 90% yield for 9d in ).
- Catalytic optimization : Use of acetic acid as a catalyst for cyclization steps, as demonstrated in the synthesis of 5-(4-substituted phenyl)-2-(1H-pyrrol-1-yl)thiadiazoles .
Key variables affecting yield include solvent polarity, temperature, and stoichiometric ratios of precursors.
Q. What spectroscopic and analytical techniques are recommended for confirming the structure of this compound?
- 1H/13C-NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm for pyrrole and methylphenyl groups) and thiazole carbons (C2 and C4 positions typically resonate at δ 160–170 ppm) .
- IR spectroscopy : Confirm the presence of C=N (1650–1600 cm⁻¹) and C-S (700–600 cm⁻¹) stretches .
- Elemental analysis : Validate purity by comparing experimental vs. calculated C, H, N, and S content (e.g., <0.4% deviation in ).
Q. How does the methylphenyl substituent influence the compound’s stability and solubility?
- Stability : The 3-methylphenyl group enhances steric protection of the thiazole core, reducing susceptibility to oxidative degradation .
- Solubility : The hydrophobic methyl group limits aqueous solubility but improves lipid bilayer penetration, as seen in analogs like 9d (). Use DMSO or THF for dissolution in biological assays.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for antimicrobial or antiparasitic applications?
- Substituent effects : Electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring enhance activity against Trypanosoma cruzi (IC₅₀ < 2 μM in ).
- Pyrrole modification : Replacing the pyrrole with pyrazole reduces potency, indicating the importance of the pyrrole’s π-π stacking interactions .
- Thiazole core rigidity : Derivatives with fused rings (e.g., chromenones) show improved selectivity indices (SI > 50) due to enhanced target binding .
Q. What computational methods are effective for predicting binding modes and pharmacokinetic properties?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., T. cruzi enzymes in ).
- ADME prediction : Tools like SwissADME can forecast blood-brain barrier permeability and cytochrome P450 interactions, critical for drug-likeness .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to validate docking results .
Q. How can crystallographic data resolve contradictions in reported structural or activity data?
- SHELX refinement : Single-crystal X-ray diffraction (e.g., using SHELXL) provides unambiguous confirmation of bond lengths and angles, resolving disputes over tautomeric forms or regiochemistry .
- Twinned data analysis : For challenging crystals, SHELXD and SHELXE enable robust phasing, as used in high-throughput crystallography pipelines .
Q. What strategies mitigate synthetic byproducts or impurities in large-scale preparations?
- Chromatographic purification : Use flash column chromatography with ethyl acetate/hexane gradients (e.g., 3:7 ratio) to isolate the target compound .
- Recrystallization : Ethanol or methanol recrystallization improves purity (>95%) by removing unreacted precursors .
- TLC monitoring : Track reaction progress using silica plates and UV visualization to terminate reactions at optimal conversion .
Q. Notes
- Avoid unreliable sources (e.g., BenchChem) per user instructions.
- For experimental reproducibility, ensure all synthetic steps are conducted under inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
